molecular formula C14H16F3N3 B11741133 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11741133
M. Wt: 283.29 g/mol
InChI Key: BIPFOBVIVDUFKJ-UHFFFAOYSA-N
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Description

{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Phenylethylamine Moiety: The final step involves the alkylation of the pyrazole ring with 2-phenylethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the pyrazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be studied for its effects on various biological pathways and its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine
  • {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylpropyl)amine
  • {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-phenylbutyl)amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16F3N3

Molecular Weight

283.29 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C14H16F3N3/c1-20-13(14(15,16)17)9-12(19-20)10-18-8-7-11-5-3-2-4-6-11/h2-6,9,18H,7-8,10H2,1H3

InChI Key

BIPFOBVIVDUFKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CNCCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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